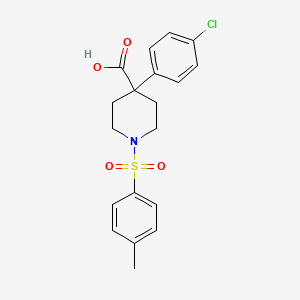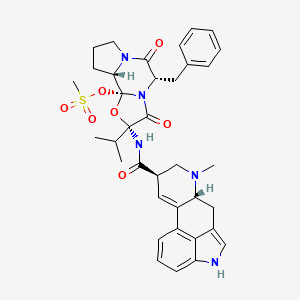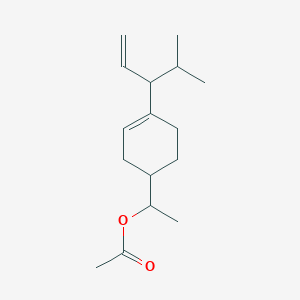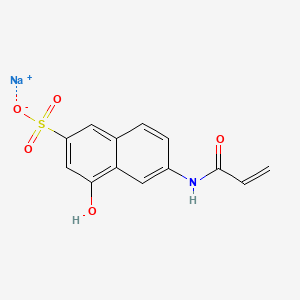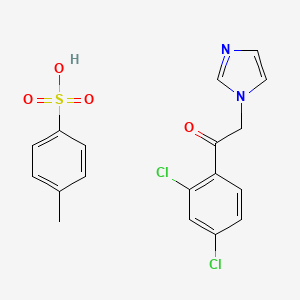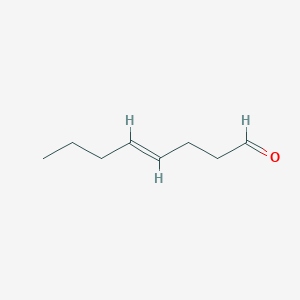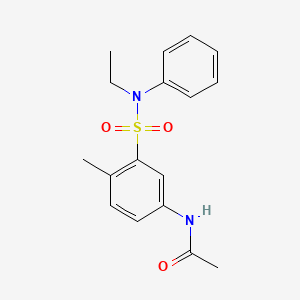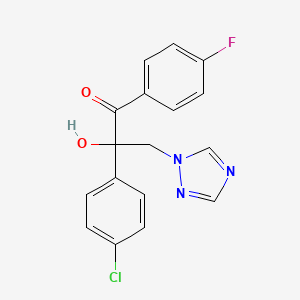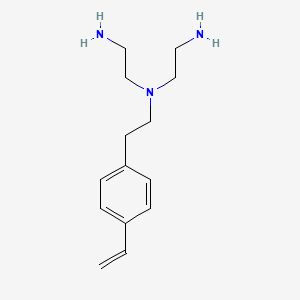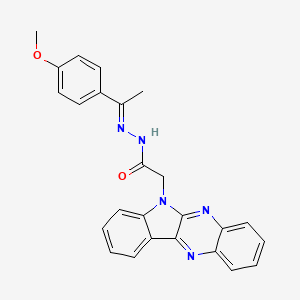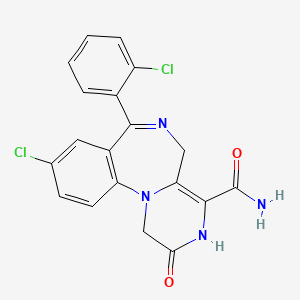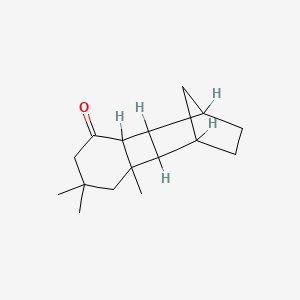
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one is a complex organic compound with a unique structure It belongs to the class of bicyclic compounds and is characterized by its decahydro and trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one involves multiple steps, typically starting from simpler organic molecules. The process often includes hydrogenation, methylation, and cyclization reactions. Specific conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Decahydro-5,5,8a-trimethyl-2-naphthalenyl acetate
- Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-carbaldehyde
- Decahydro-2,4a,8a-trimethyl-1,6-methanonaphthalin-5-ol
Uniqueness
Decahydro-7,7,8a-trimethyl-1,4-methanobiphenylen-5(2H)-one is unique due to its specific structural features, such as the presence of the methanobiphenylene core and the trimethyl groups
Propriétés
Numéro CAS |
64394-27-0 |
|---|---|
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
6,6,8-trimethyltetracyclo[8.2.1.02,9.03,8]tridecan-4-one |
InChI |
InChI=1S/C16H24O/c1-15(2)7-11(17)14-12-9-4-5-10(6-9)13(12)16(14,3)8-15/h9-10,12-14H,4-8H2,1-3H3 |
Clé InChI |
JNPCAUBXOJEGKN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2C3C4CCC(C4)C3C2(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


